

# An In-depth Technical Guide to the Chemical Structure of Glyoxime

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## Compound of Interest

Compound Name: Glyoxime

Cat. No.: B048743

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## Introduction

**Glyoxime** ( $C_2H_4N_2O_2$ ), a vic-dioxime, is a fundamental organic compound with significant applications in coordination chemistry, analytical chemistry, and as a precursor in the synthesis of various nitrogen-containing heterocycles. Its ability to form stable complexes with transition metals has made it a subject of considerable interest. This guide provides a detailed examination of the chemical structure of **glyoxime**, supported by quantitative data, experimental protocols for its synthesis, and visualizations to elucidate its structural and reactive properties.

## Molecular Structure and Bonding

**Glyoxime**, systematically named (NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine, possesses a planar molecular structure. This planarity is attributed to resonance stabilization between the nitrogen and oxygen atoms within the two oxime functional groups ( $-C=N-OH$ ). The molecule consists of a central carbon-carbon single bond, with each carbon atom double-bonded to a nitrogen atom, which is in turn single-bonded to a hydroxyl group.

The presence of both hydroxyl ( $-OH$ ) groups and imine ( $C=N$ ) groups imparts **glyoxime** with its characteristic reactivity. The hydroxyl groups are notable for their capacity to engage in strong hydrogen bonding, which plays a crucial role in the supramolecular assembly of **glyoxime** in the solid state and its interactions with metal ions.

X-ray diffraction studies have confirmed that in its stable form, **glyoxime** adopts an anti-periplanar configuration, where the two oxime groups are oriented in a trans position relative to each other, which minimizes steric hindrance.

## Quantitative Structural Data

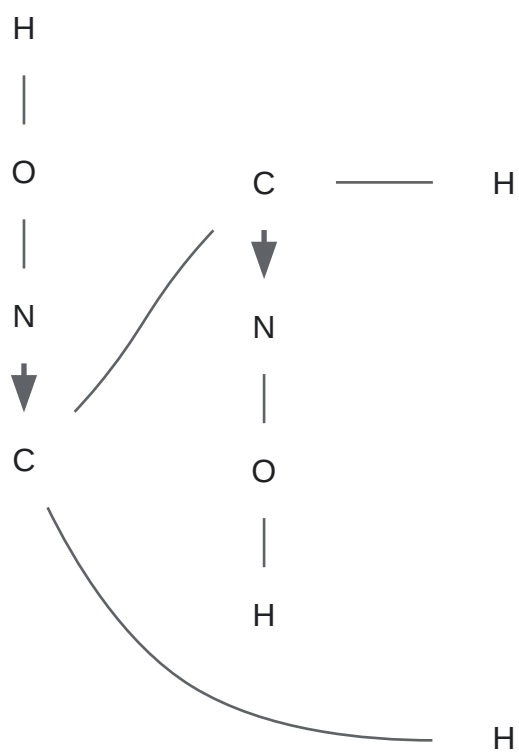
The precise molecular geometry of **glyoxime** has been determined through X-ray crystallography. The key bond lengths and angles for the anti-conformer are summarized in the table below.

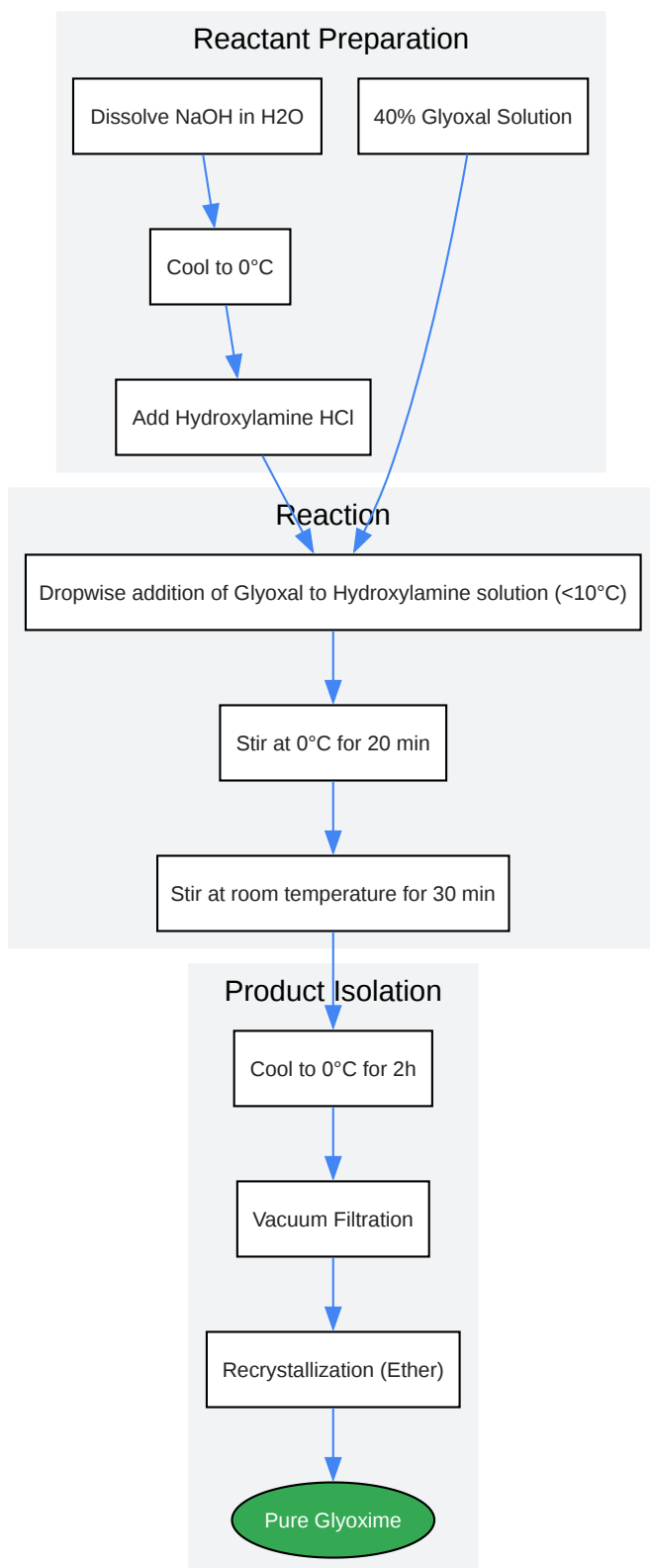
Bond/Angle	Type	Value
Bond Lengths		
C-C	Single Bond	1.55 Å
C=N	Double Bond	1.28 Å
N-O	Single Bond	1.41 Å
Bond Angle		
C-C=N	sp <sup>2</sup> Hybridized	118°

Table 1: Experimentally determined bond lengths and angles for **glyoxime** in its anti-conformation.<sup>[1]</sup>

## Visualizing the Structure of Glyoxime

The following diagram, generated using the DOT language, illustrates the 2D chemical structure of **glyoxime**, highlighting the connectivity of the atoms and the presence of double bonds and hydroxyl groups.





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## References

- 1. Buy Glyoxime (EVT-1175196) | 557-30-2 [evitachem.com]
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